molecular formula C20H15ClFN3O B2895958 3-(4-Chlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine CAS No. 861207-17-2

3-(4-Chlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2895958
CAS No.: 861207-17-2
M. Wt: 367.81
InChI Key: GAJGJRWSPSTJNW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its unique molecular structure. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of reaction parameters. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under different conditions.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: It is explored for its therapeutic potential in treating various diseases, including inflammation and cancer.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)propionic acid

  • 3-(4-Bromophenyl)propionic acid

  • 3-(4-Fluorophenyl)propionic acid

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3O/c1-12-11-25-20(16(10-23-25)13-3-6-15(21)7-4-13)24-19(12)14-5-8-18(26-2)17(22)9-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJGJRWSPSTJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C=N2)C3=CC=C(C=C3)Cl)N=C1C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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